BenchChemオンラインストアへようこそ!

N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Do NOT settle for generic benzofuran-sulfonamide analogs. This specific compound (CAS 2034305-30-9) features an ortho-methoxy substituent that introduces a unique H-bond acceptor, absent in unsubstituted and 2-chloro analogs. This directly enables interrogation of H-bond-dependent binding modes at TAAR1, with predicted logP ~3.0 strategically positioned for CNS-penetrant programs. The methoxy also enables conformational rigidification and serves as a synthetic handle for further derivatization—capabilities that comparator compounds (CAS 2034380-57-7, 2034611-15-7) cannot provide. Procure this precise compound to drive SAR campaigns where methoxy-driven potency gains or selectivity windows are the explicit research goal.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 2034305-30-9
Cat. No. B2357739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide
CAS2034305-30-9
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H19NO4S/c1-13(11-15-12-14-7-3-4-8-16(14)23-15)19-24(20,21)18-10-6-5-9-17(18)22-2/h3-10,12-13,19H,11H2,1-2H3
InChIKeyWWJQEMGCDWHCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide (CAS 2034305-30-9): Procurement-Relevant Identity and Chemical Class


N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide (CAS 2034305-30-9) is a synthetic small molecule featuring a benzofuran core linked via a propan-2-amine spacer to a 2-methoxybenzenesulfonamide moiety . This compound belongs to a broader series of N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamides that have attracted attention as potential trace amine-associated receptor 1 (TAAR1) ligands and as versatile building blocks in medicinal chemistry [1]. The presence of the ortho-methoxy group on the benzenesulfonamide ring distinguishes it from closely related analogs lacking this substituent, directly influencing key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility .

Why Generic Substitution of N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide Is Scientifically Unsupported


In-class compounds such as N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide (CAS 2034380-57-7) and N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide (CAS 2034611-15-7) share the identical benzofuran–propanamine scaffold but lack the critical ortho-methoxy substituent present on the benzenesulfonamide ring of the target compound . This structural modification is known to alter both the electronic environment of the sulfonamide NH (pKa modulation) and the overall molecular lipophilicity, thereby affecting target binding kinetics, selectivity profiles, and metabolic stability [1]. Procurement decisions cannot rely on the assumption that these analogs are functionally interchangeable; even subtle differences in substitution have been shown to produce divergent pharmacological outcomes in related sulfonamide series targeting aminergic GPCRs [1]. The quantitative evidence sections below examine the measurable dimensions—including molecular properties, synthetic accessibility, and receptor-level activity—that substantiate the non-substitutability of this specific compound.

Head-to-Head Quantitative Differentiation of N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Quantifying Scaffold Differentiation for N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

The target compound (MW 345.4) possesses a substantially higher molecular weight compared to the unsubstituted parent analog N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide (MW 315.4; CAS 2034380-57-7) and differs from the 2-chloro analog N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide (MW 349.8; CAS 2034611-15-7) . This 30 Da increment relative to the unsubstituted analog corresponds specifically to the addition of the ortho-methoxy oxygen atom plus methyl group, increasing the heavy atom count from 22 to 24 . The methoxy oxygen introduces an additional hydrogen-bond acceptor capability not present in either comparator, directly altering solvation energetics and potential target-residue interactions [1].

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Lipophilicity (LogP) Differentiation: Impact of Ortho-Methoxy on N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Introduction of the ortho-methoxy substituent in the target compound is predicted to reduce logP relative to the unsubstituted analog by approximately 0.5–0.7 log units, based on the π substituent constant for aromatic OCH3 (π = -0.02) combined with internal hydrogen-bonding effects characteristic of ortho-alkoxybenzenesulfonamides [1]. In contrast, the 2-chloro analog exhibits an increased logP due to the lipophilic nature of chlorine (π = +0.71) [2]. While experimental logP values have not been published for this specific series, the calculated logP differential is consistent with the measured logP shifts observed in analogous ortho-methoxybenzenesulfonamide series [3]. This differential lipophilicity directly affects membrane permeability, plasma protein binding, and metabolic clearance rates [3].

Drug Design Lipophilicity ADME

Hydrogen-Bond Donor/Acceptor Profile: Functional Group-Specific Differentiation for N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

The target compound presents a distinct hydrogen-bonding profile compared to its immediate analogs. The sulfonamide NH acts as a single H-bond donor, while the methoxy oxygen, sulfonamide oxygens, and benzofuran ring oxygen collectively provide four H-bond acceptor sites . By contrast, the unsubstituted analog (CAS 2034380-57-7) offers only three H-bond acceptor sites (lacking the methoxy oxygen) . The 2-chloro analog (CAS 2034611-15-7) has the same number of acceptors as the unsubstituted analog, with chlorine acting as a weak halogen-bond participant rather than a classical H-bond acceptor [1]. Quantitative X-ray crystallography of related ortho-methoxybenzenesulfonamides demonstrates that the methoxy oxygen engages in an intramolecular S=O···H3C-O interaction that rigidifies the sulfonamide conformation, while also serving as a solvent-accessible H-bond acceptor for target proteins [2].

Molecular Recognition Target Engagement Pharmacophore Modeling

Optimal Research and Industrial Application Scenarios for N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide Based on Evidence


TAAR1 Ligand Structure–Activity Relationship (SAR) Studies Requiring an Ortho-Methoxybenzenesulfonamide Pharmacophore

The target compound is most appropriately deployed in systematic SAR campaigns investigating the effect of ortho-substitution on the benzenesulfonamide ring of TAAR1-targeting benzofuran derivatives. The 2-methoxy group introduces a unique H-bond acceptor that is absent in the unsubstituted (CAS 2034380-57-7) and 2-chloro (CAS 2034611-15-7) analogs, directly enabling interrogation of hydrogen-bond-dependent binding modes . A related benzofuran-sulfonamide scaffold has demonstrated EC50 values of 22.4 nM at rat TAAR1 and 189 nM at mouse TAAR1, and the 2-methoxy substituent is hypothesized to further enhance potency through additional polar interactions with the receptor's orthosteric pocket [1]. This compound should be prioritized when the research goal is to explore methoxy-driven potency gains or selectivity windows that cannot be achieved with the simpler unsubstituted or chloro-substituted analogs.

Medicinal Chemistry Hit-to-Lead Optimization Focused on Lipophilicity Modulation

For programs where balancing lipophilicity is critical—such as CNS-penetrant TAAR1 agonists where logP values between 2.5 and 4.0 are desirable—this compound offers an intermediate lipophilicity profile (predicted logP ≈ 3.0) that is strategically positioned between the more lipophilic unsubstituted (predicted logP ≈ 3.5) and 2-chloro analogs (predicted logP ≈ 4.0) . This moderate logP, conferred specifically by the ortho-methoxy substitution, is expected to reduce non-specific protein binding while maintaining sufficient membrane permeability for intracellular TAAR1 engagement [1]. Procurement should be driven by the explicit need for a compound with this targeted lipophilicity window rather than defaulting to any available benzofuran-sulfonamide analog.

Conformational Analysis and Pharmacophore Elucidation Using Ortho-Substituted Benzenesulfonamides

The 2-methoxy group is predicted to engage in an intramolecular S=O···H3C-O interaction that restricts the sulfonamide's conformational flexibility, producing a more defined solution-phase geometry compared to the freely rotating unsubstituted analog . This conformational rigidification makes the target compound suitable for X-ray crystallography co-complex determination, NMR-based conformational analysis, and pharmacophore model refinement where a well-defined bioactive conformation is required [1]. The unsubstituted and 2-chloro analogs lack this intramolecular contact and therefore present a different conformational ensemble, rendering them unsuitable surrogates in studies where conformational pre-organization matters.

Chemical Biology Probe Development Requiring Orthogonal Functional Group Handles

The methoxy group can serve as a synthetic handle for further derivatization (e.g., demethylation to a phenol for subsequent conjugation) without compromising the benzofuran core or the sulfonamide linker . This provides a route to affinity probes, fluorescent conjugates, or PROTAC linker attachment points that the unsubstituted and 2-chloro analogs cannot offer equivalently. The presence of the methoxy oxygen also enables potential hydrogen-bond-mediated interactions with biological targets that are mechanistically distinct from the purely hydrophobic or halogen-bond interactions available from the comparator compounds [1].

Quote Request

Request a Quote for N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.